1-Butyl-5-oxopyrrolidine-3-carbohydrazide
Description
Properties
IUPAC Name |
1-butyl-5-oxopyrrolidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-2-3-4-12-6-7(5-8(12)13)9(14)11-10/h7H,2-6,10H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJBHXGYBHHNNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Butyl-5-oxopyrrolidine-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-5-oxopyrrolidine-3-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolidinone core is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals. The incorporation of a carbohydrazide functional group at the 3-position introduces a versatile handle for the synthesis of a diverse array of derivatives, such as hydrazones, pyrazoles, and oxadiazoles, which are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][2] This guide provides a comprehensive, technically-grounded pathway for the synthesis of 1-Butyl-5-oxopyrrolidine-3-carbohydrazide, elucidated from fundamental organic chemistry principles and established methodologies for analogous structures.
Strategic Approach to Synthesis
A direct, one-pot synthesis of 1-Butyl-5-oxopyrrolidine-3-carbohydrazide is not prominently described in the current literature. Therefore, a rational, multi-step synthetic strategy is proposed. This pathway is designed for efficiency, high yield, and accessibility of starting materials. The core of this strategy involves a three-stage process:
-
Formation of the N-substituted Pyrrolidinone Ring: Synthesis of the key intermediate, 1-butyl-5-oxopyrrolidine-3-carboxylic acid, through the cyclization of itaconic acid with n-butylamine.
-
Esterification: Conversion of the carboxylic acid to its corresponding methyl or ethyl ester to facilitate the subsequent reaction with hydrazine.
-
Hydrazinolysis: Reaction of the ester with hydrazine hydrate to yield the final target compound, 1-Butyl-5-oxopyrrolidine-3-carbohydrazide.
This approach ensures a controlled and stepwise construction of the target molecule, allowing for purification and characterization at each intermediate stage.
Visualizing the Synthesis Pathway
Caption: Overall synthetic route for 1-Butyl-5-oxopyrrolidine-3-carbohydrazide.
Part 1: Synthesis of 1-Butyl-5-oxopyrrolidine-3-carboxylic Acid
The foundational step of this synthesis is the formation of the N-butyl substituted pyrrolidinone ring. This is efficiently achieved through the reaction of itaconic acid with n-butylamine.[3] This reaction proceeds via a tandem aza-Michael addition followed by an intramolecular cyclization/dehydration.
Mechanistic Insight
The reaction is initiated by the nucleophilic attack of the primary amine (n-butylamine) on one of the activated double bonds of itaconic acid (an aza-Michael addition). This is followed by an intramolecular amidation, where the newly introduced amino group attacks one of the carboxylic acid moieties, leading to the formation of the stable five-membered lactam ring upon dehydration.
Experimental Protocol
Materials:
-
Itaconic acid
-
n-Butylamine
-
Deionized water or an appropriate high-boiling solvent (e.g., toluene with a Dean-Stark trap)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1 equivalent) in water or suspend it in toluene.
-
To this solution/suspension, add n-butylamine (1.1 equivalents) dropwise with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. If using toluene, water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If water is used as the solvent, acidify the mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 1-butyl-5-oxopyrrolidine-3-carboxylic acid.[4]
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 1-Butyl-5-oxopyrrolidine-3-carboxylic acid | C9H15NO3 | 185.22 | Solid |
Part 2: Esterification to Methyl 1-Butyl-5-oxopyrrolidine-3-carboxylate
To prepare the carbohydrazide, the carboxylic acid must first be converted to an ester. The methyl or ethyl ester is a suitable intermediate for the subsequent hydrazinolysis. Acid-catalyzed esterification (Fischer esterification) is a standard and cost-effective method for this transformation.
Mechanistic Insight
In the presence of a catalytic amount of a strong acid (e.g., sulfuric acid), the carbonyl oxygen of the carboxylic acid is protonated, which enhances its electrophilicity. A molecule of alcohol (methanol or ethanol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.
Experimental Protocol
Materials:
-
1-Butyl-5-oxopyrrolidine-3-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend 1-butyl-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 1-butyl-5-oxopyrrolidine-3-carboxylate.[5]
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Methyl 1-Butyl-5-oxopyrrolidine-3-carboxylate | C10H17NO3 | 199.25 | Oil or low-melting solid |
Part 3: Hydrazinolysis to 1-Butyl-5-oxopyrrolidine-3-carbohydrazide
The final step is the conversion of the ester to the target carbohydrazide. This is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction with hydrazine.
Mechanistic Insight
Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate then collapses, eliminating a molecule of methanol (or ethanol) to form the stable carbohydrazide.
Experimental Protocol
Caption: Experimental workflow for the hydrazinolysis step.
Materials:
-
Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate
-
Hydrazine hydrate (80-100%)
-
Ethanol or Isopropanol
Procedure:
-
Dissolve methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (1 equivalent) in ethanol or isopropanol in a round-bottom flask.[6]
-
Add hydrazine hydrate (2-3 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture in an ice bath. The product, 1-Butyl-5-oxopyrrolidine-3-carbohydrazide, should precipitate out of the solution.
-
Filter the solid product and wash it with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the pure carbohydrazide.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 1-Butyl-5-oxopyrrolidine-3-carbohydrazide | C9H17N3O2 | 199.25 | Solid |
Conclusion
The described three-step synthesis pathway provides a robust and reliable method for the preparation of 1-Butyl-5-oxopyrrolidine-3-carbohydrazide. This guide, grounded in established chemical principles and supported by analogous procedures from the scientific literature, offers researchers a clear and actionable protocol. The resulting carbohydrazide is a valuable building block for the development of novel compounds with potential therapeutic applications. Rigorous analytical characterization (NMR, IR, Mass Spectrometry) at each step is essential to ensure the identity and purity of the intermediates and the final product.
References
-
Malferrari, M., et al. (2015). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 3, 73. [Link]
-
Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2021). Pharmaceutical Chemistry Journal, 55(3), 1-3. [Link]
-
PubChem. (n.d.). Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate. Retrieved from [Link]
-
Gudelis, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3801. [Link]
-
Plaga, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5010. [Link]
-
Sapijanskaitė-Banevič, B., et al. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija, 34(4). [Link]
-
Gudelis, A., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]
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- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compound 1-butyl-5-oxopyrrolidine-3-carboxylic acid - Chemdiv [chemdiv.com]
- 5. Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate | C10H17NO3 | CID 68190894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Characterization Guide: Spectral Analysis of 1-Butyl-5-oxopyrrolidine-3-carbohydrazide
[1]
Executive Summary & Structural Context[2][3][4][5][6]
This technical guide provides a comprehensive framework for the spectral characterization of 1-Butyl-5-oxopyrrolidine-3-carbohydrazide (C
The analysis of this molecule presents specific challenges:
-
Chirality: The C3 position is a stereocenter, rendering the geminal protons at C2 and C4 diastereotopic and magnetically non-equivalent.
-
Tautomerism: The hydrazide group (-C(=O)NHNH
) exhibits amide-iminol tautomerism and restricted rotation, potentially leading to signal broadening or rotameric splitting in NMR spectra [3].[1] -
Polarity: The molecule is highly polar, requiring specific solvent selection (DMSO-d
) to observe exchangeable protons.[1]
Structural Numbering & Logic
For the purpose of this analysis, the pyrrolidine ring is numbered as follows:
Analytical Workflow
The following workflow outlines the logical progression from crude synthesis to validated structural confirmation.
Caption: Integrated analytical workflow for the structural validation of 1-Butyl-5-oxopyrrolidine-3-carbohydrazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][8][9]
Experimental Protocol
-
Solvent: DMSO-d
(99.9% D) is mandatory.[1] Chloroform-d (CDCl ) often fails to resolve the broad hydrazide -NH and -NH protons due to rapid exchange and poor solubility.[1] -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (Standard).[1] If rotameric broadening is observed at the hydrazide, elevate to 323 K to coalesce signals.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1]
1H NMR Analysis (400 MHz, DMSO-d )
The 1H spectrum is dominated by the asymmetry introduced by the C3 chiral center. The protons at C2 and C4 are diastereotopic, appearing as complex multiplets rather than simple triplets/doublets.
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Hydrazide | 9.00 – 9.20 | Broad Singlet | 1H | Amide -NH (Exchangeable).[1] Shift varies with concentration. |
| Hydrazide | 4.20 – 4.50 | Broad Singlet | 2H | Terminal -NH |
| C2-H | 3.45 – 3.60 | Multiplet | 2H | Deshielded by adjacent N. Diastereotopic splitting often overlaps.[1] |
| N-Butyl (C1') | 3.15 – 3.25 | Triplet/Multiplet | 2H | |
| C3-H | 2.90 – 3.05 | Multiplet | 1H | Methine proton.[1] Key chiral center.[1] |
| C4-H | 2.45 – 2.60 | dd or Multiplet | 1H | Geminal to C4-H |
| C4-H | 2.20 – 2.35 | dd or Multiplet | 1H | Geminal partner.[1] Distinct shift confirms rigid ring conformation.[1] |
| N-Butyl (C2') | 1.35 – 1.50 | Multiplet | 2H | |
| N-Butyl (C3') | 1.20 – 1.35 | Sextet/Multiplet | 2H | |
| N-Butyl (C4') | 0.85 – 0.95 | Triplet | 3H | Terminal methyl group.[1] |
Critical Interpretation Note: The "fingerprint" of this molecule is the complexity of the C2 and C4 regions. Unlike a flat pyrrole, the 5-oxopyrrolidine ring is puckered. The C4 protons often appear as an ABX system coupled to C3.[1]
13C NMR Analysis (100 MHz, DMSO-d )
Infrared (IR) Spectroscopy[2][5][9][11]
IR is the primary tool for confirming the transformation of the ester precursor to the hydrazide.
Experimental Protocol
-
Method: ATR (Attenuated Total Reflectance) on neat solid/oil or KBr pellet.[1]
-
Resolution: 4 cm
.[1]
Diagnostic Bands
| Wavenumber (cm | Vibration Mode | Structural Significance |
| 3200 – 3350 | Diagnostic: Doublet or broad band indicating primary amine (-NH | |
| 2930 – 2960 | Aliphatic C-H stretches from the | |
| 1670 – 1695 | Strong band.[1] The 5-membered lactam ring strain shifts this higher than acyclic amides. | |
| 1640 – 1660 | "Amide I" band.[1] Usually lower frequency than the lactam carbonyl. | |
| 1520 – 1550 | "Amide II" band mixed with C-N stretch. | |
| 1250 – 1280 | C-N stretch of the lactam and exocyclic amide. |
Quality Control Check: Absence of a band at 1730–1750 cm
Mass Spectrometry (MS)[2][9][12][13][14][15]
Experimental Protocol
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Mobile Phase: 0.1% Formic Acid in Acetonitrile/Water (50:50).[1]
-
Rationale: The basic nitrogen of the hydrazide and the lactam ensures easy protonation
.
Fragmentation Pathway
The fragmentation pattern is essential for distinguishing the hydrazide from potential hydrolysis byproducts (carboxylic acid).
-
Parent Ion:
200.14 .[1] -
Primary Fragment (
169): Loss of the terminal hydrazine group (-NHNH is mass 31, but typically loss of N H or cleavage of the C-N bond occurs). A characteristic loss of 31 Da (N H ) is common in hydrazides.[1] -
Secondary Fragment (
112/113): Loss of the butyl chain (C H , 57 Da) or cleavage of the exocyclic carbonyl chain.
Caption: Predicted ESI-MS fragmentation pathway for 1-Butyl-5-oxopyrrolidine-3-carbohydrazide.
References
-
Plaga, A. et al. (2023).[1][6] Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija, 34(4).[6]
-
Milašiūtė, I. et al. (2025).[1] Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria.[1][2] Molecules, 30(12).
-
Mashima, M. (1962).[1][7] Infrared Absorption Spectra of Hydrazides. III. Hydrazides of Aliphatic Acids.[1][7] Bulletin of the Chemical Society of Japan.
-
NIST Mass Spectrometry Data Center. (2025).[1] 2-Pyrrolidinone, 1-butyl- Spectral Data.[1][3][8][9] NIST Chemistry WebBook.[1]
Sources
- 1. 2-Pyrrolidinone, 1-butyl- | C8H15NO | CID 18984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1-Butyl-2-pyrrolidone | 3470-98-2 | TCI AMERICA [tcichemicals.com]
- 5. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]
- 6. Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | Chemija [lmaleidykla.lt]
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- 8. 1-Butylpyrrolidin-2-one | 3470-98-2 [chemicalbook.com]
- 9. 2-Pyrrolidinone, 1-butyl- [webbook.nist.gov]
Technical Monograph: Solubility & Stability of 1-Butyl-5-oxopyrrolidine-3-carbohydrazide
[1][2]
Executive Summary & Chemical Architecture
1-Butyl-5-oxopyrrolidine-3-carbohydrazide (hereafter referred to as BOPC ) is a functionalized lactam scaffold often utilized as a pharmaceutical intermediate or a fragment in kinase inhibitor discovery.[1][2] Its utility stems from the dual reactivity of its core: the rigidity of the pyrrolidinone ring (acting as a hydrogen bond acceptor/donor mimic) and the nucleophilicity of the carbohydrazide tail (serving as a linker or metal chelator).
However, this duality presents specific formulation challenges. The hydrazide moiety renders the compound susceptible to oxidative degradation and Schiff base formation, while the lactam ring introduces pH-dependent hydrolytic risks.[2]
Structural Analysis & Reactive Sites
To understand stability, we must map the molecule’s reactive centers:
Figure 1: Functional decomposition of BOPC highlighting critical stability and solubility determinants.[1][2]
Physicochemical Profile (Predicted)
Based on structure-activity relationships (SAR) of analogous 5-oxopyrrolidine derivatives.
| Property | Value / Characteristic | Implication for Handling |
| Molecular Weight | ~199.25 g/mol | Small molecule, likely high permeability.[1][2] |
| LogP (Octanol/Water) | ~0.5 – 1.2 (Estimated) | Amphiphilic. The butyl group balances the polar hydrazide/lactam, suggesting moderate aqueous solubility. |
| pKa (Hydrazide) | ~3.0 – 3.5 (Conjugate acid) | The terminal nitrogen is weakly basic. It will be protonated in strong acids ( |
| pKa (Lactam) | > 15 (Neutral) | The lactam nitrogen is non-basic due to resonance with the carbonyl. |
| H-Bond Donors | 2 (Hydrazide | High potential for crystal lattice energy (affecting dissolution rate).[1][2] |
Solubility Profile & Optimization
BOPC exhibits "intermediate" polarity.[2] It is not lipophilic enough for pure hexane/ether solubility, nor is it ionic enough for instant high-concentration aqueous solubility at neutral pH.[2]
Solvent Compatibility Table
| Solvent Class | Solubility Prediction | Usage Recommendation |
| Water (Neutral pH) | Moderate (1–10 mg/mL) | Suitable for low-dose screening.[1][2] Heating to 40°C aids dissolution.[2] |
| Acidic Water (0.1N HCl) | High (>50 mg/mL) | Protonation of the terminal hydrazine nitrogen ( |
| DMSO / DMF | Very High (>100 mg/mL) | Preferred stock solvent. Stable for long-term storage at -20°C. |
| Ethanol / Methanol | Good (10–50 mg/mL) | Good for intermediate dilutions; avoid for long-term storage if traces of aldehydes are present.[1][2] |
| Acetonitrile | Moderate | Useful for HPLC mobile phases.[2] |
Protocol: Saturation Solubility Determination
To validate the exact solubility for your specific batch (polymorphs can vary), follow this Self-Validating Protocol :
-
Preparation: Add excess BOPC solid (~20 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Shake/vortex at 25°C for 24 hours.
-
Filtration: Filter supernatant through a 0.22 µm PVDF or PTFE filter (avoid Nylon, which binds amides).[2]
-
Quantification: Analyze filtrate via HPLC-UV (210 nm).
-
Check: If the peak area is outside the linear range, dilute 1:10 and re-inject.
-
Reference: Compare against a standard curve prepared in DMSO.[2]
-
Stability & Degradation Mechanisms
The stability of BOPC is dictated by two competing degradation pathways: Hydrolysis (pH-driven) and Oxidation/Condensation (Environment-driven).[1][2]
Hydrolytic Degradation Pathways
Hydrazides and lactams have distinct windows of stability.[2]
-
Acidic Conditions (pH < 2): The hydrazide is stable (protonated), but the lactam ring may slowly open to form the linear amino-acid derivative (GABA analogue).
-
Neutral Conditions (pH 6–8): Optimal Stability. Both the ring and the hydrazide are relatively stable.
-
Basic Conditions (pH > 10): Rapid degradation. The lactam ring opens (saponification), and the hydrazide can hydrolyze to the carboxylic acid and free hydrazine.
Figure 2: Primary degradation pathways under pH stress.[1][2]
Chemical Incompatibility: The "Aldehyde Trap"
Critical Warning: The carbohydrazide group (
-
Avoid: Acetone (solvent), reducing sugars (excipients like glucose/lactose), and certain PEG grades containing aldehyde impurities.
-
Result: Formation of a new peak in HPLC with higher lipophilicity (hydrazone adduct).
Oxidative Stability
Hydrazides are mild reducing agents.[2] Exposure to air (oxygen) or metal ions (
Handling & Storage Recommendations
Storage Conditions
-
Solid State: Store at -20°C in a desiccator. The compound is likely hygroscopic due to the amide/hydrazide motifs.
-
Stock Solutions (DMSO): Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).
-
Aqueous Solutions: Prepare fresh. Stable for <24 hours at room temperature; <1 week at 4°C.
Analytical Monitoring (HPLC Method)
To monitor stability, use a generic gradient method capable of separating the polar hydrolysates from the parent.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (keeps hydrazide protonated/sharp).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 210 nm (Amide bond) and 254 nm (if aromatic impurities are suspected, though BOPC itself has low UV absorbance above 220 nm).
References
-
ChemicalBook. (2024).[2][3] 2-Pyrrolidinone: Synthesis method and chemical reaction.[1][2][3] (Describes the hydrolysis kinetics of the lactam ring in acidic/basic media).
-
Gudmundsdottir, A. V., et al. (2009).[4] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research.[2][4] (Establishes the pH-stability profile of hydrazide linkages).
-
Plaga, A., et al. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija.[2][3][5] (Provides synthesis and characterization data for structural analogues).
-
Fisher Scientific. (2024).[2] Carboxylic acid hydrazides - General Properties. (General handling and reactivity of the hydrazide functional group).[6]
Sources
- 1. 35418-16-7|(S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. eosmedchem.com [eosmedchem.com]
- 3. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 4. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | Chemija [lmaleidykla.lt]
- 6. scribd.com [scribd.com]
In silico modeling of 1-Butyl-5-oxopyrrolidine-3-carbohydrazide interactions
Computational Pharmacodynamics: A Comprehensive Framework for 1-Butyl-5-oxopyrrolidine-3-carbohydrazide
Executive Summary This technical guide outlines a rigorous in silico characterization framework for 1-Butyl-5-oxopyrrolidine-3-carbohydrazide . This molecule represents a hybrid pharmacophore: it fuses the neuroactive 2-pyrrolidinone (lactam) core—characteristic of the racetam family (e.g., Levetiracetam)—with a reactive carbohydrazide tail, often associated with antimicrobial and enzyme-inhibitory activity.
The following protocols are designed to validate its potential as a bioactive ligand, specifically investigating its dual-potential as a neurological modulator (SV2A interaction) or an antimicrobial agent (DNA Gyrase inhibition), as suggested by structural analogs in recent literature.
Part 1: Molecular Architectonics & Quantum Mechanical Optimization
Before docking, the ligand’s geometry must be energetically minimized to ensure the "1-butyl" lipophilic tail and the "carbohydrazide" moiety are in a biologically relevant conformation.
The Conformation Problem
The carbohydrazide group ($ -CONHNH_2 $) can adopt cis or trans conformations relative to the carbonyl oxygen. Furthermore, the N-butyl chain introduces significant rotatable freedom. Standard force fields (MMFF94) often fail to capture the electronic delocalization across the hydrazide amide bond.
DFT Optimization Protocol
Objective: Calculate partial charges (ESP) and optimize geometry using Density Functional Theory (DFT).
-
Software: Gaussian 16 or ORCA (Open Source).
-
Functional/Basis Set: B3LYP/6-311G++(d,p). This level of theory is required to accurately model the lone pair interactions on the hydrazide nitrogens.
-
Solvation Model: IEFPCM (Implicit Solvation) using Water ($ \epsilon=78.4 $) to mimic physiological conditions.
Step-by-Step Workflow:
-
Construction: Build the 3D structure in Avogadro. Set the initial butyl chain torsion to 180° (anti-periplanar) to avoid steric clash.
-
Optimization: Run geometry optimization to find the global minimum.
-
Frequency Check: Ensure no imaginary frequencies exist (validating a true minimum).
-
Charge Calculation: Generate Merz-Kollman (MK) or ESP charges. Note: Do not use Gasteiger charges for hydrazides as they underestimate the polarization of the terminal amine.
Part 2: Target Identification (Inverse Docking)
Since this specific derivative is a "novel candidate," we must first identify its most likely biological targets. We utilize a "Target Fishing" approach.
Pharmacophore Mapping
The molecule possesses two distinct binding motifs:
-
The Lactam Core: Hydrogen bond acceptor (C=O) and hydrophobic ring. Targets: SV2A, AMPA receptors.
-
The Carbohydrazide Tail: Hydrogen bond donor/acceptor and metal chelator. Targets: Metalloproteases, DNA Gyrase (ATPase domain).
Screening Protocol
Tools: SwissTargetPrediction, PharmMapper. Input: The DFT-optimized .mol2 file.
Hypothesis Generation: Based on structural analogs (pyrrolidine-3-carbohydrazides), the highest probability targets are:
-
Primary Candidate (Antimicrobial): DNA Gyrase Subunit B (PDB: 1KZN). Hydrazides are known to inhibit the ATPase active site.
-
Secondary Candidate (Neurological): Synaptic Vesicle Glycoprotein 2A (SV2A) (PDB: 4JNC). The 5-oxopyrrolidine core mimics Levetiracetam.
Part 3: Molecular Docking Protocol (Case Study: DNA Gyrase)
We will proceed with DNA Gyrase B as the target, given the high potency of hydrazide derivatives against this enzyme in literature.
System Preparation[1][2][3][4][5][6]
-
Receptor: Download PDB 1KZN (E. coli Gyrase B).
-
Clean-up: Remove co-crystallized ligand (Clorobiocin) and water molecules.
-
Protonation: Add polar hydrogens at pH 7.4 using H++ server.
-
-
Ligand: Use the DFT-optimized structure. Set the N-N bond in the hydrazide as "non-rotatable" if the DFT barrier is high (>10 kcal/mol); otherwise, allow rotation.
Grid Box Generation
The active site is the ATP-binding pocket.
-
Center: x=18.5, y=24.1, z=36.8 (Based on Clorobiocin centroid).
-
Dimensions: $ 20 \times 20 \times 20 $ Å.
Docking Execution (AutoDock Vina / Glide)
Command Line Argument (Vina):
-
Exhaustiveness: Set to 32 (High) to ensure the flexible butyl tail finds the hydrophobic sub-pocket.
Interaction Analysis Criteria
A successful "hit" must demonstrate:
-
H-Bond: Between the hydrazide $ -NH_2 $ and Asp73 (Key residue for ATPase activity).
-
Hydrophobic: Interaction of the 1-Butyl group with Val43 or Ile78 .
-
Affinity: Binding energy $ \Delta G < -7.0 $ kcal/mol.
Part 4: Dynamic Stability (Molecular Dynamics)
Docking provides a static snapshot. MD simulations determine if the 1-butyl tail destabilizes the complex over time.
Simulation Setup (GROMACS 2024)
-
Force Field: CHARMM36m (Best for small organic ligands + protein).
-
Ligand Topology: Generate using CGenFF (CHARMM General Force Field).
-
Box: Dodecahedron, 1.0 nm buffer.
-
Solvent: TIP3P Water model + 0.15 M NaCl (Physiological).
Production Run Protocol
-
Minimization: Steepest descent (50,000 steps).
-
NVT Equilibration: 100 ps, 300 K (V-rescale thermostat). Restrain ligand heavy atoms.
-
NPT Equilibration: 100 ps, 1 bar (Parrinello-Rahman barostat).
-
Production MD: 100 ns. Step size = 2 fs.
Analysis Metrics
-
RMSD (Root Mean Square Deviation): If Ligand RMSD > 2.5 Å, the binding is unstable.
-
H-Bond Lifetime: Calculate the percentage of simulation time the Hydrazide-Asp73 bond exists. >60% indicates a stable inhibitor.
Part 5: Visualization & Logic Flow
The In Silico Workflow
The following diagram illustrates the critical path from molecule creation to validated model.
Figure 1: Step-by-step computational workflow for characterizing the novel ligand.
Predicted Interaction Map (Gyrase B)
This diagram visualizes the hypothesized binding mode based on the pharmacophore.
Figure 2: Hypothesized interaction network within the DNA Gyrase B ATP-binding pocket.
Part 6: ADMET & Drug-Likeness Profile[2]
Before synthesis scale-up, the pharmacokinetic properties must be predicted. The "1-Butyl" chain significantly alters the lipophilicity compared to the parent pyrrolidinone.
| Property | Predicted Range | Impact on Bioactivity |
| LogP (Lipophilicity) | 1.8 - 2.5 | Optimal. The butyl chain pushes LogP into the ideal range for membrane permeability (CNS penetration). |
| TPSA (Polar Surface Area) | 80 - 90 Ų | Good. <140 Ų suggests good oral bioavailability. |
| H-Bond Donors | 2 (Hydrazide) | Compliant with Lipinski's Rule of 5. |
| BBB Permeation | Likely | The pyrrolidinone core + butyl tail facilitates Blood-Brain Barrier crossing (relevant for SV2A targeting). |
| Toxicity Alert | Hydrazide | Warning. Hydrazides can be metabolically unstable or hepatotoxic. Check for structural alerts in SwissADME. |
References
-
BenchChem. (2025).[1] In Silico Modeling of 1-(2-Methylnicotinoyl)pyrrolidin-2-one Interactions: A Technical Guide. Retrieved from
-
Plaga, A., et al. (2023).[2] Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija, 34(4). Retrieved from
-
MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.[3][4][5] Pharmaceuticals.[2][6][3][1][7][8] Retrieved from [9]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Retrieved from
-
Abraham, M. J., et al. (2015). GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers. SoftwareX. Retrieved from
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Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 1-Butyl-5-oxopyrrolidine-3-carbohydrazide in Cancer Cell Lines
Introduction: The Rationale for Investigating Novel Pyrrolidone Derivatives
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Its rigid, five-membered ring structure provides a fixed conformational framework for appended functional groups, enabling specific interactions with biological targets. Modifications at various positions on the pyrrolidine ring have yielded compounds with potent antidiabetic and anticancer properties.[1] The carbohydrazide moiety is also a key pharmacophore, known to be present in compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4]
The compound of interest, 1-Butyl-5-oxopyrrolidine-3-carbohydrazide (herein referred to as "Compound BPC"), combines these two pharmacophores. Recent studies on similar 5-oxopyrrolidine-3-carbohydrazide derivatives have demonstrated promising anticancer activity, suggesting potential as inhibitors of protein kinases or inducers of apoptosis.[5][6] Specifically, derivatives with varied substitutions have shown cytotoxicity against melanoma, breast, and pancreatic cancer cell lines.[5][7] Therefore, a systematic in vitro evaluation of Compound BPC is warranted to determine its potential as a novel anticancer agent.
This document provides a comprehensive guide for researchers to assess the in vitro anticancer effects of Compound BPC. It outlines protocols for initial compound characterization, primary cytotoxicity screening, and subsequent mechanistic assays to elucidate its mode of action.
Preliminary Compound Characterization
Before initiating cell-based assays, it is crucial to determine the fundamental physicochemical properties of Compound BPC, as these can significantly impact the interpretation of biological data.[8]
Solubility and Stability Assessment
Rationale: Poor aqueous solubility can lead to compound precipitation in culture media, resulting in inaccurate concentration-response data.[9] Instability can lead to degradation, reducing the effective concentration of the active compound over the course of an experiment.[8][10]
Protocol: Kinetic Solubility in PBS
-
Prepare Stock Solution: Prepare a 10 mM stock solution of Compound BPC in 100% dimethyl sulfoxide (DMSO).[9]
-
Plate Setup: In a 96-well microplate, dispense 2 µL of the DMSO stock solution.
-
Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This achieves a final compound concentration of 100 µM with 1% DMSO.[9]
-
Incubation: Shake the plate for 2 hours at room temperature.
-
Measurement: Measure the light scattering of each well using a nephelometer to detect precipitation.[9]
Protocol: Stability in Culture Medium
-
Preparation: Prepare a working concentration of Compound BPC (e.g., 100 µM) in complete cell culture medium (e.g., DMEM with 10% FBS).
-
Incubation: Incubate the solution under standard cell culture conditions (37°C, 5% CO2) for the longest duration of a planned experiment (e.g., 72 hours).
-
Analysis: At various time points (0, 24, 48, 72 hours), take an aliquot of the medium and analyze the concentration of Compound BPC using High-Performance Liquid Chromatography (HPLC). A significant decrease in the parent compound peak area over time indicates instability.
Primary Cytotoxicity Screening: The MTT Assay
The initial evaluation of a novel compound's anticancer potential involves determining its cytotoxicity across a panel of cancer cell lines.[11][12] The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[13]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of viable cells.[14][15]
Cell Line Selection
A diverse panel of cancer cell lines should be selected to assess the breadth of Compound BPC's activity. A non-cancerous cell line should be included to determine selectivity.[13][16]
Table 1: Suggested Cell Line Panel
| Cell Line | Cancer Type | Characteristics |
| MCF-7 | Breast Cancer | Estrogen receptor-positive |
| MDA-MB-231 | Breast Cancer | Triple-negative, highly invasive |
| A549 | Lung Cancer | Non-small cell lung carcinoma |
| HCT116 | Colon Cancer | Colorectal carcinoma |
| HEK293 | Non-cancerous | Human Embryonic Kidney |
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of Compound BPC in complete culture medium. Final concentrations might range from 0.1 µM to 100 µM. Also prepare a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[17] Remove the old medium from the wells and add 100 µL of the compound dilutions or controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15][18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[20] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.[17]
Table 2: Hypothetical IC50 Values for Compound BPC
| Cell Line | Compound BPC (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) | Selectivity Index (SI)¹ |
| MCF-7 | 12.5 ± 1.5 | 0.8 ± 0.1 | 6.4 |
| MDA-MB-231 | 8.2 ± 1.1 | 1.2 ± 0.2 | 9.8 |
| A549 | 25.1 ± 2.3 | 1.5 ± 0.3 | 3.2 |
| HCT116 | 18.7 ± 1.9 | 1.1 ± 0.2 | 4.3 |
| HEK293 | 80.5 ± 5.6 | 10.2 ± 1.4 | - |
¹Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Mechanistic Studies: Elucidating the Mode of Action
If Compound BPC demonstrates potent and selective cytotoxicity, the next step is to investigate its mechanism of action. Key questions include whether it induces apoptosis (programmed cell death) or causes cell cycle arrest.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[22]
Workflow Diagram: Apoptosis Assay
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with Compound BPC at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Harvest Cells: Collect both adherent and floating cells by trypsinization and centrifugation.[22]
-
Washing: Wash the cells once with cold 1X PBS and centrifuge.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis by PI Staining
Principle: Cell cycle analysis is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23][24] Many anticancer drugs exert their effects by causing cell cycle arrest at a specific checkpoint. This assay uses PI to stain the cellular DNA content.[23] Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, flow cytometry can distinguish between these populations based on fluorescence intensity.[25]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells and treat with Compound BPC as described for the apoptosis assay.
-
Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.[26]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[26] RNase A is crucial to prevent the staining of double-stranded RNA.[23]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use appropriate software to model the cell cycle phases from the DNA content histogram.[25]
Investigating Molecular Targets: Western Blotting
Principle: Western blotting is a technique used to detect specific proteins in a cell lysate.[27][28] It can be used to investigate the effect of Compound BPC on key signaling pathways involved in cell proliferation and apoptosis, such as the MAPK and PI3K/AKT pathways.[29] This involves probing for changes in the phosphorylation status of key proteins (e.g., p-ERK, p-AKT) or the expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3).[27]
Workflow Diagram: Western Blotting
Caption: General Workflow for Western Blotting Analysis.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with Compound BPC, wash with PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[30]
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[30]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[28]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[30]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-AKT, anti-Bax) overnight at 4°C with gentle shaking.[30]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[28]
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[29]
Conclusion and Future Directions
These protocols provide a systematic framework for the initial in vitro characterization of 1-Butyl-5-oxopyrrolidine-3-carbohydrazide. The data generated from these assays will establish its cytotoxic potential, selectivity, and provide initial insights into its mechanism of action. Positive results, such as potent and selective induction of apoptosis or cell cycle arrest in cancer cells, would justify further investigation, including the identification of specific molecular targets and eventual evaluation in preclinical in vivo models.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]
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Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. JoVE. Retrieved from [Link]
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Yap, B. K., Chooi, Y. M., Chan, K. L., & Hassan, N. H. (2022). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PMC. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]
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ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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de Oliveira, R. B., de Lima, G. M., da Silva, A. G., & de Faria, A. R. (2016). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC. Retrieved from [Link]
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
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Pérez-Vásquez, A., et al. (2022). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. MDPI. Retrieved from [Link]
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Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Retrieved from [Link]
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MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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ResearchGate. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Retrieved from [Link]
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ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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PubMed. (2025). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Retrieved from [Link]
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DergiPark. (2022). Antiproliferative Activity of Pyrrolidine Derivatives compound in Colon Cancer Cells. Retrieved from [Link]
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BioVision. (n.d.). MTT Cell Viability Assay Kit. Retrieved from [Link]
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Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]
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Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Retrieved from [Link]
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Pharmaceutical Technology. (2020). Outlining Drug Stability and Solubility with Dissolution Testing. Retrieved from [Link]
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Smalley, K. S., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Retrieved from [Link]
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Crystal Pharmatech Co., Ltd. (n.d.). Stability and Solubility Studies. Retrieved from [Link]
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Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved from [Link]
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Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
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PubMed. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Retrieved from [Link]
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PMC. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Retrieved from [Link]
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KTU ePubl. (2025). Exploration of 1-(2,4-difluorophenyl)-5- oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate. Retrieved from [Link]
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PubMed. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
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Cell viability assays (MTT, wound healing) for 5-oxopyrrolidine compounds
Optimized Protocols for Cytotoxicity (MTT) and Migration (Wound Healing) Assays
Executive Summary
5-oxopyrrolidine (pyroglutamic acid) derivatives represent a versatile scaffold in medicinal chemistry, exhibiting significant anticancer, antimicrobial, and neuroprotective properties [1, 2]. However, the specific physicochemical properties of the lactam ring—polarity, potential for hydrolysis, and solubility profiles—demand optimized assay conditions to prevent artifacts.
This guide provides field-validated protocols for assessing the biological activity of these compounds. It synthesizes standard operating procedures with specific modifications required for small-molecule lactam derivatives, ensuring data integrity and reproducibility.
Compound Handling & Preparation
The Foundation of Reproducibility: 5-oxopyrrolidine derivatives often exhibit limited aqueous solubility. Proper stock preparation is critical to prevent microprecipitation, which causes false positives in MTT assays (crystals scatter light) and false negatives in wound healing (aggregates inhibit migration physically).
2.1. Stock Solution Preparation[1]
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).
-
Concentration: Prepare a 10 mM or 20 mM master stock.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles which can induce degradation of the lactam ring in the presence of residual moisture.
2.2. Working Solutions
-
Dilution: Dilute the master stock into pre-warmed culture media immediately before use.
-
DMSO Limit: Ensure the final DMSO concentration is
(v/v). -
Self-Validation Step: Visually inspect the highest concentration well under a microscope (40x). If precipitates are visible, sonicate or lower the concentration.
Protocol A: MTT Cell Viability Assay
Objective: Determine the IC50 (half-maximal inhibitory concentration) of 5-oxopyrrolidine derivatives.
Mechanism & Causality: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells [3].[2][3]
-
Why this matters: 5-oxopyrrolidine derivatives may occasionally possess reducing moieties (e.g., hydrazone linkers). These can chemically reduce MTT without cells, leading to false viability readings. A cell-free control is mandatory.
3.1. Experimental Workflow (Visualization)
Figure 1: Step-by-step workflow for the MTT assay including the critical chemical interference control step.
3.2. Detailed Procedure
-
Seeding: Plate cells (e.g., A549, MCF-7) at
cells/well in 96-well plates. Volume: 100 µL. Incubate 24h. -
Treatment:
-
MTT Addition:
-
Prepare MTT stock (5 mg/mL in PBS). Filter sterilize.
-
Add 10 µL MTT stock to each well (Final: 0.45 mg/mL).
-
Incubate 3–4 hours at 37°C. Note: Check for purple precipitate under microscope.
-
-
Solubilization:
-
Carefully aspirate media (do not disturb crystals).[3]
-
Add 100 µL DMSO to dissolve formazan.
-
Shake plate for 10 mins.
-
-
Measurement: Read absorbance at 570 nm (reference filter 630 nm).
3.3. Data Analysis
Calculate % Viability:
-
Validation: If the "Interference Control" OD > Blank OD, the compound is chemically reducing MTT. Switch to an ATP-based assay (e.g., CellTiter-Glo) [4].
Protocol B: Wound Healing (Scratch) Assay
Objective: Evaluate the anti-migratory potential of 5-oxopyrrolidine derivatives (metastasis inhibition).
Mechanism & Causality: This assay measures collective cell migration.[6]
-
Critical Distinction: To claim "anti-migration" rather than "cytotoxicity," you must decouple migration from proliferation.
-
Solution: Use a low concentration of Mitomycin C (proliferation inhibitor) or serum starvation (low FBS) during the assay.
4.1. Experimental Workflow (Visualization)
Figure 2: Wound healing assay workflow emphasizing the wash step to remove floating cells.
4.2. Detailed Procedure
-
Preparation: Seed cells in a 6-well or 24-well plate. Grow to 100% confluence .
-
Scratching:
-
Washing: Gently wash twice with PBS to remove detached cells.[4] Debris will interfere with software analysis.
-
Treatment:
-
Add media containing the 5-oxopyrrolidine compound.
-
Concentration: Use a sub-cytotoxic concentration (e.g., IC10 or IC20 derived from the MTT assay). If the cells die, they cannot migrate.
-
-
Imaging:
-
Acquire images at 0h, 12h, 24h using phase-contrast microscopy.
-
-
Analysis: Use ImageJ (Fiji) with the "Wound Healing Tool" plugin to measure the wound area.
4.3. Data Analysis
Calculate % Wound Closure:
Troubleshooting & Optimization
Table 1: Common Issues and Solutions
| Issue | Probable Cause | Corrective Action |
| MTT: High Background | Phenol Red interference or Compound precipitation. | Use phenol-red free media.[3] Check solubility limit. |
| MTT: Variability | Evaporation in outer wells ("Edge Effect"). | Fill outer wells with PBS (do not use for data). |
| Scratch: Regrowth | Cell proliferation masking migration. | Add Mitomycin C (5-10 µg/mL) or reduce serum to 1%. |
| Scratch: Uneven Gap | Variable pressure on pipette tip. | Use commercial inserts (e.g., Ibidi) for uniform gaps. |
References
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. International Journal of Molecular Sciences, 2022.[8] Link
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. International Journal of Molecular Sciences, 2022. Link
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies, 2025. Link
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf, 2013. Link
-
Wound healing assay. Abcam Protocols. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. clyte.tech [clyte.tech]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Comparative Evaluation of Solubility, Cytotoxicity and Photostability Studies of Resveratrol and Oxyresveratrol Loaded Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. Phytochemical fingerprinting, antioxidant and antibacterial activities, and in vitro wound healing potential of the polyherbal formulation MM-24 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Carbohydrazide Synthesis Optimization
Ticket ID: CHZ-OPT-2024 | Topic: Reaction Engineering & Purification
Status: Open | Assigned Specialist: Senior Application Scientist
Executive Summary: The Reaction Landscape
Carbohydrazide (1,3-diaminourea) is synthesized primarily through the nucleophilic acyl substitution of dialkyl carbonates with hydrazine hydrate.[1] While the urea route exists, the Dimethyl Carbonate (DMC) or Diethyl Carbonate (DEC) routes are preferred in modern pharmaceutical contexts due to cleaner impurity profiles and easier workup.
Core Reaction:
Critical Success Factors:
-
Hydrazine Excess: Maintaining a specific molar excess to prevent the formation of poly-carbazides.
-
Thermal Management: Controlling the initial exotherm to prevent hydrazine decomposition.
-
Azeotropic Removal: Efficient removal of the alcohol co-product to drive the equilibrium forward.
Standard Operating Procedure (SOP): The DMC Route
This protocol is designed for high-purity applications (>98% assay).
Reagents & Stoichiometry
| Component | Role | Molar Eq. | Notes |
| Dimethyl Carbonate (DMC) | Substrate | 1.0 | Electrophile. Must be anhydrous. |
| Hydrazine Hydrate (80-100%) | Nucleophile | 2.1 - 2.2 | Critical: <2.0 eq leads to oligomers. |
| Methanol | Solvent | N/A | Optional. Neat reaction is possible but requires careful heat management.[2] |
Step-by-Step Protocol
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a reflux condenser.
-
Charging: Charge Hydrazine Hydrate into the reactor. Cool to 10–15°C .
-
Addition: Add DMC dropwise over 60–90 minutes.
-
Technical Insight: The reaction is exothermic. Maintain internal temp <40°C during addition to minimize hydrazine degradation.
-
-
Reflux: Once addition is complete, slowly ramp temperature to reflux (approx. 70–80°C ). Hold for 3–5 hours.
-
Distillation: Switch condenser to distillation mode. Remove methanol/water azeotrope to drive the reaction to completion (Le Chatelier’s principle).
-
Crystallization: Cool the reaction mass slowly to 0–5°C . Carbohydrazide will precipitate as white crystals.
-
Filtration & Wash: Filter the solid.[1][3][4][5] Wash with cold anhydrous ethanol (2x) to remove unreacted hydrazine and methyl carbazate.
-
Drying: Vacuum dry at 50°C . Warning: Melting point is ~153°C; do not overheat as it decomposes.
Process Visualization
Figure 1: Synthesis Workflow & Critical Control Points
Caption: Workflow emphasizing thermal gates (yellow/red) to prevent impurity formation.
Troubleshooting Guide (FAQ)
Q1: My product is oiling out or sticky instead of crystallizing. Why?
Diagnosis: This indicates the presence of Methyl Carbazate (the mono-substituted intermediate) or excessive water content.
-
Root Cause:
-
Insufficient reaction time.
-
Hydrazine loss (evaporation) leading to <2.0 equivalents.
-
Failure to distill off methanol (equilibrium stuck).
-
-
Corrective Action:
Q2: I am seeing low yields (<60%). Where is the product going?
Diagnosis: Solubility losses or thermal decomposition.
-
Root Cause: Carbohydrazide is highly soluble in water (approx. 50g/100mL at room temp) but insoluble in ethanol.
-
Corrective Action:
-
Solvent Swap: Do not wash with water. Use cold ethanol or methanol for the wash steps.
-
Mother Liquor: Recyle the mother liquor. It contains dissolved product and unreacted hydrazine.
-
Temperature: Ensure the crystallization step reaches <5°C.
-
Q3: The melting point is low (<150°C). What are the impurities?
Diagnosis: Impure crystalline lattice.
-
Likely Impurities:
-
Purification Protocol: Recrystallize from water/ethanol (1:3 ratio) . Dissolve in minimum hot water, then add ethanol until turbid, and cool.
Advanced Optimization Logic
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing physical state and yield issues based on reaction chemistry.
References
-
Preparation of Carbohydrazide. ChemicalBook. Retrieved from
- Validates the DMC + Hydrazine route and general stoichiometry.
-
Process for making carbohydrazide. Google Patents (EP0103400B1). Retrieved from
- Authoritative source for the two-step reaction mechanism, temperature limits (<80°C)
-
Carbohydrazide (1,3-Diaminourea) Technical Data. Ataman Kimya. Retrieved from
- Provides solubility data (water vs. ethanol)
-
Mechanisms and kinetics for preparing carbohydrazide. ResearchGate (Int. J. Quantum Chem). Retrieved from
- Supports the theoretical basis of the nucleophilic attack and reaction p
Sources
- 1. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. EP0103400A1 - Process for making carbohydrazide - Google Patents [patents.google.com]
- 4. EP0103400B1 - Process for making carbohydrazide - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
How to minimize byproducts in the synthesis of 5-oxopyrrolidine derivatives
Welcome to the technical support center for the synthesis of 5-oxopyrrolidine (also known as γ-lactam or pyrrolidinone) derivatives. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, found in numerous pharmaceuticals and natural products.[1][2] However, its synthesis is often plagued by the formation of persistent and challenging-to-remove byproducts.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the mechanistic origins of common issues and provides actionable, field-proven strategies to minimize byproduct formation, optimize yields, and streamline your purification processes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of 5-oxopyrrolidine derivatives. Each Q&A entry details the potential causes and provides step-by-step solutions.
Q1: My intramolecular cyclization of a γ-amino acid derivative is producing significant amounts of a high molecular weight byproduct, likely a polymer. What's happening and how can I stop it?
Answer:
This is a classic case of intermolecular amidation competing with the desired intramolecular cyclization. Instead of the amine of one molecule attacking its own ester or carboxylic acid group to form the five-membered ring, it attacks the electrophilic carbonyl group of a different molecule. This initiates a chain reaction, leading to oligomers or polymers.
Causality: This side reaction is governed by reaction kinetics and concentration. At high concentrations, the probability of two reactant molecules colliding (intermolecular reaction) increases relative to the probability of the reactive ends of a single molecule finding each other (intramolecular reaction).
Solutions to Promote Intramolecular Cyclization:
-
High-Dilution Conditions: This is the most critical factor. By significantly lowering the concentration of your substrate, you decrease the frequency of intermolecular collisions, giving the intramolecular cyclization a kinetic advantage.
-
Protocol: Instead of adding the substrate all at once, use a syringe pump to slowly add a dilute solution of your γ-amino acid derivative to a large volume of refluxing solvent over several hours.
-
-
Choice of Solvent: The solvent can influence the conformation of your linear precursor. A solvent that encourages a folded or "U-shaped" conformation can pre-organize the molecule for intramolecular cyclization.
-
Recommendation: Non-polar, aprotic solvents like toluene or dioxane are often effective for this purpose.
-
-
Temperature Optimization: Higher temperatures generally increase reaction rates but may not favor the desired intramolecular pathway.
-
Troubleshooting Step: Systematically lower the reaction temperature. While this may increase the reaction time, it can significantly improve the ratio of desired lactam to polymeric byproduct.[3][]
-
Q2: I'm attempting a synthesis via aza-Michael addition followed by cyclization, but I'm isolating unreacted starting materials and a complex mixture of side products. How can I improve this cascade reaction?
Answer:
The aza-Michael addition is a powerful C-N bond-forming reaction, but it can be susceptible to side reactions, especially with substrates like itaconates.[5] The primary issues are often related to catalyst choice, solvent effects, and unwanted isomerization of the Michael acceptor.[6]
Common Pitfalls and Solutions:
-
Isomerization of the Michael Acceptor: Unsaturated esters like itaconates can isomerize to unreactive regioisomers (e.g., mesaconates) in the presence of a base or even the amine reactant itself.[6]
-
Sluggish Aza-Michael Addition: The initial addition of the amine to the α,β-unsaturated system can be slow, allowing for side reactions to occur.
-
Failed Cyclization: The intermediate Michael adduct may fail to cyclize efficiently.
-
Solution: The cyclization is an amidation reaction. If the Michael addition is performed under neutral or acidic conditions, a subsequent step with heat or a mild base may be required to drive the final ring-closure. Ensure all water is removed, as it can hydrolyze the ester and prevent cyclization.
-
Troubleshooting Workflow for Aza-Michael Addition-Cyclization
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 5. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability Optimization for 1-Butyl-5-oxopyrrolidine-3-carbohydrazide
Case ID: STAB-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Introduction
Welcome to the Technical Support Center. You are likely working with 1-Butyl-5-oxopyrrolidine-3-carbohydrazide , a compound featuring a lactam (pyrrolidone) ring and a reactive carbohydrazide tail. While the pyrrolidone core offers moderate stability, the carbohydrazide moiety (-CONHNH₂) is chemically labile. It acts as a "soft" nucleophile and a reducing agent, making it susceptible to three primary degradation pathways: Oxidation , Hydrolysis , and Condensation with Carbonyls .
This guide provides an autonomous, non-templated troubleshooting workflow to ensure the integrity of your solution-phase experiments.
Part 1: Critical Stability Factors (The "Why" and "How")
Solvent Compatibility: The Ketone Trap
Issue: Users frequently dissolve hydrazides in Acetone or technical-grade alcohols, leading to rapid sample destruction. Mechanism: The terminal nitrogen of the hydrazide group attacks the electrophilic carbonyl carbon of ketones or aldehydes, forming a Hydrazone (Schiff base) and releasing water. This reaction is rapid and often irreversible.
CRITICAL WARNING: NEVER use Acetone, MEK (Methyl Ethyl Ketone), or aldehydes (e.g., Benzaldehyde) as solvents or additives.
| Solvent Class | Recommendation | Technical Rationale |
| Ketones (Acetone) | FORBIDDEN | Forms hydrazones immediately. |
| Alcohols (MeOH, EtOH) | Recommended | Good solubility; ensure "HPLC Grade" (low aldehyde content). |
| Water | Conditional | Subject to hydrolysis; requires pH buffering. |
| Acetonitrile (ACN) | Excellent | Aprotic, polar, generally non-reactive. |
| DMSO/DMF | Use Caution | Good solubility, but hygroscopic; water uptake accelerates hydrolysis. |
pH Sensitivity: The Hydrolysis Window
Issue: Carbohydrazides hydrolyze in both acidic and basic conditions.
-
Acidic (pH < 4): Protonation of the carbonyl oxygen activates the amide bond for water attack, cleaving the molecule into 1-butyl-5-oxopyrrolidine-3-carboxylic acid and hydrazine.
-
Basic (pH > 9): Base-catalyzed hydrolysis occurs; furthermore, high pH accelerates oxidative degradation to azo compounds.
Optimal Window: Maintain pH 5.0 – 7.0 .
Oxidative Degradation
Issue: Solutions turn yellow/orange over time. Mechanism: Dissolved oxygen, catalyzed by trace metal ions (Cu²⁺, Fe³⁺), oxidizes the hydrazide (-NH-NH₂) to a diimide (-N=N-) or azo species. This is often accompanied by gas evolution (N₂).
Part 2: Visualizing Degradation Pathways
The following diagram maps the chemical threats to your molecule.
Caption: Figure 1. Primary degradation pathways. Red paths indicate immediate chemical incompatibility; Yellow paths indicate time-dependent degradation.
Part 3: Troubleshooting & Protocols
FAQ: "My solution turned yellow overnight. Is it still usable?"
Diagnosis: Oxidative degradation. Verdict: Likely compromised. The yellow color indicates the formation of azo/azoxy byproducts. Corrective Action:
-
Discard the solution.
-
Prepare fresh stock using the Inert Stabilization Protocol below.
Protocol: Inert Stabilization of Stock Solutions
Use this protocol for storage > 24 hours.
Reagents:
-
Solvent: HPLC-grade Methanol or Water (degassed).
-
Stabilizer: Disodium EDTA (if using water).
-
Gas: High-purity Argon or Nitrogen.
Step-by-Step:
-
Chelation (Aqueous only): If dissolving in water/buffer, add 0.1 mM EDTA . This chelates trace metal ions (Cu, Fe) that catalyze hydrazide oxidation [1].
-
Degassing: Sparging the solvent with Argon for 15 minutes before adding the solute. Argon is heavier than air and provides a better blanket than Nitrogen.
-
Dissolution: Add the 1-Butyl-5-oxopyrrolidine-3-carbohydrazide. Vortex to dissolve under inert gas flow.
-
Storage: Store in an amber glass vial (to prevent photo-oxidation) with a septum cap. Purge the headspace with Argon before sealing. Store at -20°C.
FAQ: "I see an extra peak in my LC-MS at M+40."
Diagnosis: Acetone Hydrazone formation. Cause: You likely used glassware rinsed with acetone that wasn't fully dried, or used "Technical Grade" acetonitrile containing carbonyl impurities. Resolution: Switch to LC-MS grade solvents immediately.
Part 4: Experimental Workflow Logic
Use this decision tree to determine the optimal preparation method for your specific application.
Caption: Figure 2. Decision tree for solvent selection and stabilization steps to maximize shelf-life.
References
-
Vertex AI Search. (2025).[1] Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. 2[3][4][5]
-
Khan Academy. (n.d.). Hydrolysis of Amides and Carbohydrates. 4[1][3][4][5]
-
Chemistry LibreTexts. (2025). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. 6[1][3][5][7][8]
-
Organic Chemistry Frontiers. (2014). A practical route to azo compounds by metal-free aerobic oxidation of arylhydrazides. 9
-
Echemi. (2022). Acetone Hydrazone: Hydrazine Reaction With Acetone.[10] 10[4]
Sources
- 1. redox.com [redox.com]
- 2. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Khan Academy [khanacademy.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 9. A practical route to azo compounds by metal-free aerobic oxidation of arylhydrazides using an NOx system - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. echemi.com [echemi.com]
Validation & Comparative
Comparative Profiling: 1-Butyl-5-oxopyrrolidine-3-carbohydrazide vs. Established Kinase Inhibitors
Executive Summary & Scaffold Analysis
1-Butyl-5-oxopyrrolidine-3-carbohydrazide (BOPH) represents a specific chemotype within the pyrrolidin-2-one class. While established kinase inhibitors often utilize planar aromatic systems (e.g., quinazolines in Gefitinib), the 5-oxopyrrolidine scaffold offers a non-planar, sp3-rich core that provides unique solubility profiles and vectoral exploration of the ATP-binding pocket.
Recent structural activity relationship (SAR) studies (Tumosienė et al., 2025) have highlighted 5-oxopyrrolidine-3-carbohydrazides as potent precursors for multi-kinase inhibitors, particularly when derivatized into hydrazones to target VEGFR2 , BRAF , and SRC .
This guide outlines the comparative efficacy of the BOPH scaffold against industry-standard Type I and Type II kinase inhibitors.
Comparative Landscape: The Competitors
| Feature | BOPH (Test Compound) | Sunitinib (Standard) | Sorafenib (Standard) |
| Core Scaffold | Pyrrolidin-2-one (sp3 rich) | Indolin-2-one | Bi-aryl urea |
| Binding Mode | ATP-Competitive (Hinge Binder) | Type I (ATP-Competitive) | Type II (Allosteric/DFG-out) |
| Primary Targets | BRAF, VEGFR2, SRC (Predicted) | VEGFR, PDGFR, KIT | RAF, VEGFR, PDGFR |
| Solubility (LogS) | High (Hydrophilic Core) | Low/Moderate | Low (Requires Tosylate salt) |
| Lipinski Compliance | High (MW < 300, H-donors: 3) | Moderate (MW ~398) | Moderate (MW ~464) |
Mechanism of Action & Signaling Pathway[1][2]
To validate BOPH efficacy, one must understand its interference with the MAPK/ERK signaling cascade, a common pathway hyperactivated in melanomas and pancreatic cancers where this scaffold shows promise.
Pathway Visualization: MAPK/ERK Inhibition
The following diagram illustrates the intervention points of BOPH (acting on BRAF/SRC) compared to downstream effectors.
Figure 1: Proposed intervention of BOPH scaffold within the MAPK signaling cascade, targeting BRAF and preventing downstream ERK phosphorylation.
Experimental Protocols for Comparative Profiling
To objectively compare BOPH with Sunitinib or Sorafenib, you must employ a "Self-Validating" workflow consisting of biochemical quantification followed by cellular confirmation.
Phase 1: Biochemical Kinase Assay (Luminescence)
Objective: Determine the IC50 of BOPH against recombinant BRAF or VEGFR2. Method: ADP-Glo™ or Kinase-Glo® (Promega).[1]
Protocol Steps:
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).
-
Compound Dilution:
-
Reaction Assembly (384-well plate):
-
Add 2 μL of Compound (at 4X final concentration).
-
Add 2 μL of Enzyme (BRAF V600E, ~2 ng/well).
-
Add 2 μL of Substrate/ATP mix (ATP at Km apparent, typically 10 μM).
-
-
Incubation: Incubate at Room Temperature (RT) for 60 minutes.
-
Detection:
-
Add 6 μL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.
-
Add 12 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).
Data Analysis:
Normalize RLU to "No Enzyme" (0% activity) and "DMSO Only" (100% activity). Fit curves using the Hill equation:
Phase 2: Cellular Target Engagement (Western Blot)
Objective: Confirm BOPH enters the cell and inhibits phosphorylation of ERK (p-ERK).
Protocol Steps:
-
Cell Seeding: Seed MDA-MB-231 cells (2 x 10^5 cells/well) in 6-well plates. Allow attachment (24h).
-
Starvation: Replace media with serum-free media for 12h (synchronizes cycle).
-
Treatment:
-
Treat with BOPH (1, 5, 10 μM).
-
Treat with Sorafenib (1 μM - Positive Control).
-
Treat with DMSO (Negative Control).
-
Incubate for 2 hours.
-
-
Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes to spike p-ERK levels.
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
-
Blotting:
-
Run SDS-PAGE. Transfer to PVDF.
-
Primary Antibodies: Anti-p-ERK1/2 (Thr202/Tyr204) and Anti-Total ERK1/2 (Loading Control).
-
Validation: A drop in p-ERK signal relative to Total ERK confirms kinase inhibition.
-
Quantitative Performance Guide
When analyzing your data, use the following reference ranges to determine if BOPH is a "Hit" or "Lead."
Table 1: Efficacy Benchmarks (Biochemical IC50)
| Compound Class | IC50 Target (Enzymatic) | Cellular EC50 | Interpretation |
| Hit (BOPH Initial) | 1 μM - 10 μM | > 10 μM | Active Scaffold. Optimization of the hydrazide tail (e.g., hydrazone formation) is required. |
| Lead Candidate | 100 nM - 1 μM | 1 μM - 5 μM | Promising. Proceed to ADME profiling. |
| Clinical Standard (Sunitinib) | < 50 nM | < 500 nM | Gold Standard. High potency, likely off-target toxicity risks. |
Table 2: Physicochemical Profile (In Silico Prediction)
| Property | BOPH (1-Butyl...) | Sunitinib | Impact on Development |
| MW | ~200 Da | 398.47 Da | BOPH is "Fragment-like," allowing room for chemical growth. |
| cLogP | ~0.5 - 1.2 | 5.2 (High) | BOPH has superior aqueous solubility; easier formulation. |
| TPSA | ~85 Ų | 95 Ų | Good membrane permeability predicted for BOPH. |
| H-Bond Donors | 3 (Hydrazide NH2, NH) | 2 | Hydrazide offers versatile H-bonding in the kinase hinge region. |
Workflow Visualization
The following diagram outlines the decision tree for validating the BOPH scaffold.
Figure 2: Strategic workflow for evaluating 1-Butyl-5-oxopyrrolidine-3-carbohydrazide. Note the feedback loop: if the raw hydrazide is weak, derivatization to a hydrazone is the standard medicinal chemistry fix.
Expert Insight: The "Hydrazide" Factor
As a Senior Scientist, I must highlight a critical nuance: 1-Butyl-5-oxopyrrolidine-3-carbohydrazide is likely a pro-drug or a pharmacophore anchor.
-
The Anchor: The pyrrolidinone ring mimics the ribose or base moiety of ATP, positioning the molecule in the binding pocket.
-
The Linker: The carbohydrazide group (-CONHNH2) is highly reactive. In many successful kinase inhibitors (as seen in the Int. J. Mol. Sci. 2025 paper), this group is condensed with an aromatic aldehyde to form a Hydrazone .
-
Recommendation: If your IC50 values for the raw BOPH compound are high (>10 μM), do not discard the scaffold. React it with 4-hydroxybenzaldehyde or isatin derivatives. The resulting extended pi-system usually improves potency by 100-fold by accessing the hydrophobic back-pocket of the kinase.
References
-
Tumosienė, I., et al. (2025). "Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling."[4][5] International Journal of Molecular Sciences, 26(7), 3162.[4]
-
(Verified Context: Describes the specific activity of this scaffold against BRAF/VEGFR).
-
-
Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors.
-
(Context: Mechanisms of Type I vs Type II inhibitors).
-
-
Promega Corporation. "ADP-Glo™ Kinase Assay Protocol."[1] Technical Manual.
-
(Context: Standard operating procedure for biochemical validation).
-
-
BenchChem. "Pyrrolidine Scaffold: A Framework for Mechanism of Action."
-
(Context: Structural advantages of pyrrolidine in drug design).
-
Sources
- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Molecular Docking Predictions with Experimental Data for 5-Oxopyrrolidines
This guide provides an in-depth, objective comparison of molecular docking predictions with experimental data for a series of 5-oxopyrrolidine derivatives. As researchers in drug discovery, it is imperative that we treat computational predictions not as an endpoint, but as a powerful hypothesis-generation tool that requires rigorous experimental validation. Here, we will walk through the causality of experimental choices, establish a self-validating workflow, and ground our protocol in authoritative standards to ensure scientific integrity.
Introduction: The Synergy of In Silico and In Vitro Approaches
The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] Its synthetic accessibility makes it an attractive starting point for developing novel therapeutic agents.[4] In modern drug discovery, molecular docking is a key computational method used to predict the binding orientation and affinity of small molecules to a protein target, thereby prioritizing candidates for synthesis and biological testing.[5][6]
However, the predictive power of docking is contingent on numerous factors, including the quality of the protein structure, the accuracy of the scoring function, and the handling of molecular flexibility.[7][8] Computational results, therefore, carry a degree of uncertainty. This guide demonstrates a robust workflow for cross-validating molecular docking predictions for a series of novel 5-oxopyrrolidine derivatives against their experimentally determined antibacterial activity, creating a feedback loop that strengthens both computational and experimental efforts.
The Cross-Validation Workflow: A Self-Validating System
The core principle of this guide is to establish a workflow where computational and experimental arms validate each other. A strong correlation between predicted binding affinity and measured biological activity gives us confidence in the docking model's ability to predict new, potentially more potent compounds. Conversely, a lack of correlation forces us to critically re-evaluate our computational model, experimental setup, or underlying hypotheses.
Caption: The Cross-Validation Workflow.
Part 1: In Silico Prediction via Molecular Docking
Our objective is to predict the binding affinity of a series of 5-oxopyrrolidine derivatives against a key bacterial target. Given the reported activity of such compounds against Staphylococcus aureus, we select the ATP-binding site of DNA gyrase subunit B (GyrB) as our target, a well-validated enzyme for antibiotic development.[1][2][9]
Experimental Protocol: Molecular Docking with AutoDock Vina
Rationale for Software Choice: We will use AutoDock Vina, a widely used open-source docking program known for its balance of speed and accuracy.[10][11] Its scoring function has been shown to perform well in various comparative studies.[12][13]
Step 1: Receptor Preparation
-
Obtain Crystal Structure: Download the crystal structure of S. aureus GyrB in complex with a known inhibitor from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 4URO.
-
Clean the Structure: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all water molecules, co-solvents, and the co-crystallized ligand from the PDB file. The goal is to have a clean protein structure.
-
Add Hydrogens and Charges: Use AutoDockTools (ADT) to add polar hydrogens and compute Gasteiger charges for the protein. This is crucial for accurately calculating electrostatic interactions.[14]
-
Save as .pdbqt: The prepared receptor is saved in the .pdbqt format, which includes charge and atom type information required by Vina.
Step 2: Ligand Preparation
-
Generate 3D Structures: The 2D structures of the 5-oxopyrrolidine derivatives are drawn using a chemical sketcher (e.g., ChemDraw) and converted to 3D structures.
-
Energy Minimization: Each ligand's 3D structure is energy-minimized using a force field like MMFF94. This step ensures a low-energy, stable starting conformation.
-
Set Rotatable Bonds: Use ADT to define the rotatable bonds within each ligand. This allows for conformational flexibility during the docking simulation.[6]
-
Save as .pdbqt: The prepared ligands are also saved in the .pdbqt format.
Step 3: Grid Box Definition
-
Identify the Binding Site: The binding site is defined based on the position of the co-crystallized ligand in the original PDB file (4URO).
-
Define Grid Parameters: In ADT, a grid box is centered on the binding site. The size of the box must be large enough to encompass the entire active site and allow the ligands to move and rotate freely. A typical size would be 25 x 25 x 25 Å. The spacing is generally kept at the default of 1.0 Å.
Step 4: Running the Docking Simulation
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand files, the center and size of the grid box, and the output file name.
-
Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt.
-
Analyze Results: Vina will generate an output file containing the predicted binding poses for each ligand, ranked by their binding affinity scores in kcal/mol. The most negative score represents the most favorable predicted binding.[15]
Caption: Molecular Docking Workflow using AutoDock Vina.
Part 2: In Vitro Validation via Antimicrobial Susceptibility Testing
To validate our docking predictions, we must quantify the biological activity of the synthesized 5-oxopyrrolidine compounds. The standard method for this is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]
Experimental Protocol: Broth Microdilution MIC Assay
Causality: The broth microdilution method is a standardized, quantitative, and high-throughput technique that allows for the simultaneous testing of multiple compounds against a bacterial strain, making it ideal for validating a series of derivatives.
Step 1: Preparation of Materials
-
Bacterial Strain: Use a standardized culture of Staphylococcus aureus (e.g., ATCC 29213). Grow the bacteria in Mueller-Hinton Broth (MHB) to the logarithmic phase.
-
Bacterial Inoculum: Adjust the bacterial culture turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Stock Solutions: Prepare stock solutions of each synthesized 5-oxopyrrolidine derivative in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).
Step 2: Assay Procedure
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in MHB. The typical concentration range tested is from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include the following controls on each plate:
-
Positive Control: A well-known antibiotic (e.g., Ciprofloxacin).
-
Negative Control (Growth): Bacteria in MHB with DMSO (at the highest concentration used for the compounds) but without any test compound.
-
Sterility Control: MHB only, to check for contamination.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
Step 3: Determining the MIC
-
Visual Inspection: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).
-
Spectrophotometric Reading (Optional): For more quantitative results, the optical density (OD) at 600 nm can be read using a plate reader. The MIC is the concentration that inhibits a predefined percentage (e.g., 90%) of bacterial growth compared to the negative control.
Comparative Analysis: Docking Predictions vs. Experimental Reality
Now we reach the crucial cross-validation step. We will compare the predicted binding affinities from our in silico experiment with the MIC values from the in vitro assay. It is important to note that a lower binding energy (more negative) should theoretically correlate with a lower MIC value (higher potency).
| Compound ID | 5-Oxopyrrolidine Derivative | Vina Binding Affinity (kcal/mol) | Experimental MIC (µg/mL) |
| Cpd-1 | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | -6.8 | 128 |
| Cpd-2 | Derivative with 5-nitrothiophene substituent[1] | -8.5 | 8 |
| Cpd-3 | Derivative with benzylidene moiety[16] | -7.9 | 16 |
| Cpd-4 | Derivative with 2,5-dimethylpyrrole moiety[1] | -7.2 | 64 |
| Cpd-5 | Unsubstituted Phenylpyrrolidine carboxylic acid | -6.5 | >256 |
| Control | Ciprofloxacin | -9.1 | 1 |
Note: This table presents hypothetical yet plausible data based on published literature for illustrative purposes.
Analysis of Correlation: In this hypothetical dataset, a clear trend emerges. Cpd-2 , with the most favorable binding affinity (-8.5 kcal/mol), also exhibits the best experimental activity (MIC = 8 µg/mL). Conversely, Cpd-5 , with the poorest binding score (-6.5 kcal/mol), shows no significant activity. This positive correlation suggests that our docking protocol is successfully capturing key binding interactions and can be a useful predictive tool for this chemical series and target. The model correctly ranked the most active compound and distinguished it from inactive ones.
Discussion: Navigating Docking Successes and Failures
While our example shows a good correlation, real-world scenarios are often more complex. A lack of correlation is not a failure of the overall approach but an opportunity to refine the model.[17][18]
Common Reasons for Discrepancies:
-
Scoring Function Inaccuracies: The scoring function is an approximation of the true binding free energy. It may fail to accurately score certain types of interactions or penalize desolvation effects correctly.[11][19]
-
Receptor Rigidity: Most standard docking protocols treat the protein receptor as rigid.[6][7] However, proteins are dynamic, and the binding of a ligand can induce conformational changes ("induced fit"). If the target protein undergoes significant rearrangement, a rigid docking approach may fail.[19]
-
Off-Target Effects or Different Mechanisms: The compound's experimental activity may not be due to the inhibition of the chosen target. It could be acting on another protein, or its mechanism might be unrelated to direct enzyme inhibition (e.g., membrane disruption).
-
Pharmacokinetic Factors: An in vitro assay is a simplified system. A compound that binds strongly to the target might not be able to cross the bacterial cell wall to reach it, leading to a high MIC despite a good docking score.
Strategies for Improvement: If a poor correlation is observed, consider the following:
-
Re-Docking a Known Ligand: As a first validation step, always remove the co-crystallized ligand from the PDB structure and dock it back into the binding site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å.[20][21] If this fails, the docking protocol itself is flawed.
-
Ensemble Docking: To account for protein flexibility, dock the ligands against multiple conformations of the receptor, which can be derived from different crystal structures or generated through molecular dynamics (MD) simulations.[8]
-
Use Multiple Docking Programs/Scoring Functions: Different programs use different algorithms and scoring functions.[22] A consensus approach, where a compound is only prioritized if it scores well across multiple programs, can often improve the reliability of predictions.[23]
Conclusion
The cross-validation of molecular docking with experimental data is a cornerstone of modern, efficient drug discovery. It transforms computational chemistry from a speculative exercise into a predictive, validated science. By establishing a rigorous, self-correcting workflow, researchers can gain confidence in their in silico models, allowing them to better prioritize synthetic efforts, reduce costs, and ultimately accelerate the journey from a chemical scaffold like 5-oxopyrrolidine to a viable drug candidate. The key is to remain critical of both computational and experimental results, using each to inform and validate the other.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
